Phenylacetaldehyde dimethyl acetal

Beschreibung

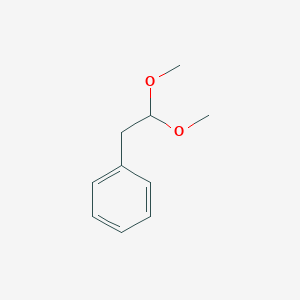

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJSKZBEWNVKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047001 | |

| Record name | Phenylacetaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; powerful green-earthy, flower stem like odour | |

| Record name | Benzene, (2,2-dimethoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/936/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

219.00 to 221.00 °C. @ 754.00 mm Hg | |

| Record name | 1,1-Dimethoxy-2-phenylethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 70% ethanol (in ethanol) | |

| Record name | Phenylacetaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/936/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.000-1.006 | |

| Record name | Phenylacetaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/936/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

101-48-4 | |

| Record name | Phenylacetaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl acetaldehyde dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2,2-dimethoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxy-2-phenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL ACETALDEHYDE DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8C94L4MUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dimethoxy-2-phenylethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Core Topic: Phenylacetaldehyde Dimethyl Acetal (CAS Number: 101-48-4)

An In-depth Technical Guide to Phenylacetaldehyde Dimethyl Acetal

This guide provides a comprehensive technical overview of Phenylacetaldehyde Dimethyl Acetal (PADMA), tailored for researchers, scientists, and professionals in drug development. It covers the compound's fundamental properties, synthesis protocols, applications, and safety information.

Chemical Identification and Properties

Phenylacetaldehyde dimethyl acetal, registered under CAS number 101-48-4, is a versatile organic compound.[1][2] It is also known by synonyms such as (2,2-Dimethoxyethyl)benzene, 1,1-Dimethoxy-2-phenylethane, and the trade name Viridine®.[3][4] Structurally, it is the dimethyl acetal derivative of phenylacetaldehyde.[3] This compound is a colorless to pale yellow liquid with a characteristic mild, sweet, and floral odor.[1][5]

Data Presentation: Key Identifiers and Properties

The quantitative data for Phenylacetaldehyde Dimethyl Acetal are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 101-48-4[1][2] |

| IUPAC Name | 2,2-dimethoxyethylbenzene[6] |

| Molecular Formula | C₁₀H₁₄O₂[1][2] |

| Molecular Weight | 166.22 g/mol [1][2] |

| EC Number | 202-945-6 |

| FEMA Number | 2876[1][7] |

| InChI Key | WNJSKZBEWNVKGU-UHFFFAOYSA-N |

| SMILES String | COC(Cc1ccccc1)OC |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid[1][5] |

| Boiling Point | 219-221 °C |

| Density | 1.004 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.492 - 1.495[1] |

| Flash Point | 89 °C (192.2 °F) - closed cup |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether[5][8] |

| Vapor Pressure | 2.24 hPa at 20 °C[8] |

Table 3: Spectroscopic Data Summary

| Spectroscopy Type | Availability / Key Features |

|---|---|

| ¹H NMR | Spectra available, provides structural confirmation.[4][9] |

| ¹³C NMR | Spectra available.[4] |

| FTIR | Spectra available.[4][10] |

| Mass Spectrometry (GC-MS) | Spectra available, shows characteristic fragmentation patterns.[4][6] |

| Raman | Spectra available.[4] |

Applications in Research and Development

While widely utilized in the fragrance and flavor industries for its stability and pleasant aroma, Phenylacetaldehyde Dimethyl Acetal holds significant value for chemical synthesis and pharmaceutical development.[1][5][7]

-

Protecting Group: Its primary role in drug development is as a protecting group for aldehyde functionalities. The acetal group is stable under neutral and basic conditions but can be easily removed under controlled acidic conditions to regenerate the parent aldehyde. This allows for selective reactions on other parts of a complex molecule.[3][5]

-

Synthetic Intermediate: It serves as a building block in multi-step organic syntheses for creating more complex chemical structures, including pharmaceuticals and agrochemicals.[1][3]

-

Analytical Chemistry: It has been employed in certain analytical methods for the detection and quantification of other compounds.[1]

Experimental Protocols

Detailed methodologies for the synthesis of Phenylacetaldehyde Dimethyl Acetal are crucial for its application in research.

Protocol 1: Synthesis from Styrene Oxide

This method involves the isomerization of styrene oxide to phenylacetaldehyde, followed by acetalization.[11]

Materials:

-

Styrene oxide (1.20 g, 10 mmol)

-

Benzene (25 ml)

-

Allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (41 mg, 0.10 mmol)

-

Methanol (10 ml)

-

2% Sodium carbonate aqueous solution (20 ml)

Procedure:

-

Dissolve styrene oxide in benzene in a reaction vessel.

-

Add the palladium catalyst to the solution.

-

Stir the mixture at 50°C for 10 minutes to form phenylacetaldehyde. The yield of the aldehyde at this stage is approximately 75%.[11]

-

Add methanol to the reaction solution and continue stirring at 50°C for 30 minutes.

-

After cooling, add the 2% sodium carbonate solution to the reaction mixture to neutralize the catalyst and quench the reaction.

-

Separate the organic layer from the aqueous layer.

-

The organic layer, containing Phenylacetaldehyde Dimethyl Acetal, can be analyzed by gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) to confirm the structure and quantitative formation.[11]

Protocol 2: General Acetalization of Phenylacetaldehyde

This is a common method involving the direct reaction of the aldehyde with an alcohol in the presence of an acid catalyst.[5]

Materials:

-

Phenylacetaldehyde

-

Methanol (in excess)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or hydrogen chloride)

-

Ammonium chloride (optional, as mentioned in one variation)[5]

Procedure:

-

Mix phenylacetaldehyde with methanol containing a catalytic amount of acid.

-

The reaction can be performed under reflux or at ambient temperature, depending on the chosen catalyst and desired reaction rate.[5]

-

Stir the mixture. One described method involves warming to 40-50°C and then leaving it at room temperature for two days.[5]

-

The reaction equilibrium is driven towards the product by removing the water by-product, often through azeotropic distillation.

-

Upon completion, the reaction is quenched by adding a weak base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent (e.g., ether), washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation.[5]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of Phenylacetaldehyde Dimethyl Acetal starting from styrene oxide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Dimethyl Acetaldehyde Phenyl Acetate (101-48-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Page loading... [guidechem.com]

- 6. Phenyl acetaldehyde dimethyl acetal | C10H14O2 | CID 60995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. phenyl acetaldehyde dimethyl acetal, 101-48-4 [thegoodscentscompany.com]

- 8. echemi.com [echemi.com]

- 9. PHENYLACETALDEHYDE DIMETHYL ACETAL(101-48-4) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. prepchem.com [prepchem.com]

Phenylacetaldehyde Dimethyl Acetal: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetaldehyde dimethyl acetal (PADMA), systematically known as (2,2-dimethoxyethyl)benzene, is a versatile aromatic compound with significant applications in the fragrance, flavor, and pharmaceutical industries.[1][2] Its stability and distinct olfactory characteristics make it a valuable ingredient in various formulations.[2][3] This technical guide provides an in-depth analysis of the core physical properties of phenylacetaldehyde dimethyl acetal, complete with detailed experimental protocols and a summary of quantitative data.

Core Physical and Chemical Properties

Phenylacetaldehyde dimethyl acetal is a colorless to pale yellow liquid.[1][2] It is recognized for its strong, green, floral odor, often with notes of hyacinth and rose.[4][5] The dimethyl acetal is notably more stable than phenylacetaldehyde itself.[4][5]

Quantitative Data Summary

The key physical properties of phenylacetaldehyde dimethyl acetal are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2][6] |

| Boiling Point | 219-221 °C at 754 mmHg | [4][6][7][8][9] |

| 108 °C at 20.3 mmHg | [10] | |

| Melting Point | -30 °C | [2] |

| Density | 1.004 g/mL at 25 °C | [4][8] |

| 1.000-1.006 g/mL | [6] | |

| 1.003 g/mL | [1] | |

| 1.02 g/cm³ | [2] | |

| Refractive Index (n20/D) | 1.492 - 1.498 at 20 °C | [6][7] |

| 1.493 at 20 °C | [4][8] | |

| 1.492 - 1.495 at 20 °C | [1] | |

| Vapor Pressure | 0.556 mmHg at 25 °C (estimated) | [7] |

| 2.78 hPa at 25 °C | [4] | |

| Flash Point | 89 °C (192 °F) - closed cup | [7][11] |

| 90 °C | [10] | |

| Solubility | Insoluble in water. | [6] |

| Soluble in fixed oils, paraffin oil, and ethanol. | [6][7] | |

| Water solubility: 1439 mg/L at 25 °C (estimated). | [7] | |

| LogP (o/w) | 1.692 (estimated) | [7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like phenylacetaldehyde dimethyl acetal.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

A small amount of the liquid sample (phenylacetaldehyde dimethyl acetal) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube or an oil bath, making sure the liquid level in the bath is above the level of the sample in the test tube.

-

The bath is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point of the sample.[7]

Determination of Density (Pycnometer Method)

Density, the mass per unit volume of a substance, is a fundamental physical property. The pycnometer method provides a precise means of its measurement.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

-

The liquid sample (phenylacetaldehyde dimethyl acetal)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed and recorded (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium. The volume of the liquid will adjust to the temperature, and any excess can be removed.

-

The pycnometer is removed from the bath, dried on the outside, and its mass is accurately weighed and recorded (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., deionized water). Its mass is then weighed (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a characteristic property that is useful for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Light source (typically a sodium lamp, λ = 589 nm)

-

Dropper or pipette

-

The liquid sample (phenylacetaldehyde dimethyl acetal)

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

The refractometer is turned on, and the water bath is set to the desired temperature (e.g., 20 °C), allowing the prisms to equilibrate.

-

The prism assembly is opened, and a few drops of the liquid sample are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

While looking through the eyepiece, the handwheel is adjusted to bring the boundary line between the light and dark fields into view.

-

The compensator knob is adjusted to eliminate any color dispersion and to sharpen the boundary line.

-

The handwheel is further adjusted to center the sharp boundary line precisely on the crosshairs of the eyepiece.

-

The refractive index value is then read directly from the instrument's scale.[10]

-

After the measurement, the prisms are carefully cleaned with a soft tissue and a suitable solvent.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the physical characterization of a liquid chemical compound like phenylacetaldehyde dimethyl acetal.

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. alameda.edu [alameda.edu]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. chem21labs.com [chem21labs.com]

- 6. phillysim.org [phillysim.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

- 10. scribd.com [scribd.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Spectral Data of Phenylacetaldehyde Dimethyl Acetal: A Technical Guide

This guide provides a comprehensive overview of the spectral data for phenylacetaldehyde dimethyl acetal, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy comparison and interpretation, including detailed experimental protocols and a visual representation of the structural confirmation workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for phenylacetaldehyde dimethyl acetal.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.32 - 7.19 | m | 5H | Aromatic protons (C₆H₅) |

| 4.53 | t | 1H | Methine proton (-CH(OCH₃)₂) |

| 3.32 | s | 6H | Methoxy protons (-OCH₃) |

| 2.90 | d | 2H | Methylene protons (-CH₂-) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 137.9 | C (quaternary aromatic) |

| 129.4 | CH (aromatic) |

| 128.3 | CH (aromatic) |

| 126.3 | CH (aromatic) |

| 103.8 | CH (methine) |

| 53.0 | CH₃ (methoxy) |

| 40.5 | CH₂ (methylene) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.0 ppm.

Table 3: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 166 | ~5 | [M]⁺ (Molecular Ion) |

| 135 | ~20 | [M - OCH₃]⁺ |

| 105 | ~10 | [C₈H₉]⁺ |

| 91 | ~45 | [C₇H₇]⁺ (Tropylium ion) |

| 75 | 100 | [CH(OCH₃)₂]⁺ |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3063, 3028 | Aromatic C-H stretch |

| ~2995, 2953, 2831 | Aliphatic C-H stretch |

| ~1496, 1454 | Aromatic C=C stretch |

| ~1192, 1124, 1061 | C-O stretch (acetal) |

| ~748, 699 | Aromatic C-H bend (out-of-plane) |

Sample form: Neat liquid.

Experimental Protocols

The following are detailed methodologies representative of those used to obtain the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of phenylacetaldehyde dimethyl acetal (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher field) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or corresponding field) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 512-1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phase and baseline corrected, and chemical shifts are referenced to the solvent peak of CDCl₃ (77.0 ppm).

Mass Spectrometry (MS)

Instrumentation and Method:

-

Technique: Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction: A dilute solution of phenylacetaldehyde dimethyl acetal in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are bombarded with a beam of electrons (typically at 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Infrared (IR) Spectroscopy

Instrumentation and Method:

-

Technique: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy.[1]

-

Sample Preparation: A small drop of neat phenylacetaldehyde dimethyl acetal is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Structure Confirmation Workflow

The following diagram illustrates the logical workflow of how the different spectral data are used in conjunction to confirm the structure of phenylacetaldehyde dimethyl acetal.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Phenylacetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of phenylacetaldehyde dimethyl acetal. It includes a detailed breakdown of the spectral data, a standard experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and its corresponding proton signals. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Data Presentation

The 1H NMR spectrum of phenylacetaldehyde dimethyl acetal exhibits distinct signals corresponding to the different proton environments within the molecule. The quantitative data, including chemical shifts (δ), multiplicities, integration values, and coupling constants (J), are summarized in the table below. This data is typically acquired in a deuterated solvent, such as chloroform-d (CDCl3).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ha (Aromatic) | ~7.20-7.35 | Multiplet | 5H | - |

| Hb (Methine) | ~4.50 | Triplet | 1H | 5.5 |

| Hc (Methylene) | ~2.90 | Doublet | 2H | 5.5 |

| Hd (Methoxy) | ~3.35 | Singlet | 6H | - |

Experimental Protocols

The following is a detailed methodology for the acquisition of a high-resolution 1H NMR spectrum of a small organic molecule like phenylacetaldehyde dimethyl acetal.

1. Sample Preparation

-

Sample Purity: Ensure the sample of phenylacetaldehyde dimethyl acetal is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift scale to 0 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak.[1]

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used to acquire the spectrum.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is a critical step to obtain sharp, well-resolved NMR signals.

-

Locking: The spectrometer's frequency is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used for a 1H NMR spectrum.

-

Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A relaxation delay (e.g., 1-5 seconds) is set between scans to allow the nuclei to return to their equilibrium state.

-

Acquisition Time: This is the duration for which the signal is detected after the pulse. A typical acquisition time is 2-4 seconds.

-

Spectral Width: The spectral width is set to encompass all the expected proton resonances, typically from -2 to 12 ppm for organic molecules.

-

3. Data Processing

-

Fourier Transform: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative ratio of the protons giving rise to each signal.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak (e.g., 7.26 ppm for CDCl3).

Mandatory Visualization

The following diagram illustrates the chemical structure of phenylacetaldehyde dimethyl acetal and the relationship between the distinct proton environments and their corresponding signals in the 1H NMR spectrum.

Caption: Molecular structure and 1H NMR signal assignments.

References

An In-depth Technical Guide to the 13C NMR of Phenylacetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Phenylacetaldehyde dimethyl acetal, a key organic compound with applications in fragrance, flavoring, and organic synthesis. This document details the spectral data, experimental protocol for its acquisition, and a structural correlation of the chemical shifts, serving as a vital resource for researchers and professionals in the field.

Introduction

Phenylacetaldehyde dimethyl acetal, also known as (2,2-dimethoxyethyl)benzene, is a stable acetal derivative of the more reactive phenylacetaldehyde. Its structural elucidation and purity assessment are critical in various applications. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By analyzing the chemical shifts of each carbon atom, one can confirm the structure of Phenylacetaldehyde dimethyl acetal and identify potential impurities. This guide presents the 13C NMR data and a standardized protocol for its measurement.

13C NMR Spectral Data

The 13C NMR spectrum of Phenylacetaldehyde dimethyl acetal was acquired in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data presented in Table 1 has been sourced from the Spectral Database for Organic Compounds (SDBS).

Table 1: 13C NMR Chemical Shift Data for Phenylacetaldehyde Dimethyl Acetal

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (ipso-C) | 138.1 |

| C2/C6 (ortho-C) | 129.4 |

| C3/C5 (meta-C) | 128.3 |

| C4 (para-C) | 126.3 |

| Cα (CH) | 103.5 |

| Cβ (CH2) | 41.0 |

| OCH3 | 53.9 |

Interpretation of the 13C NMR Spectrum

The 13C NMR spectrum of Phenylacetaldehyde dimethyl acetal exhibits distinct signals corresponding to each unique carbon environment in the molecule.

-

Aromatic Region (120-140 ppm): Four signals are observed in the aromatic region, consistent with a monosubstituted benzene ring. The quaternary carbon (C1) attached to the ethyl acetal group appears at the lowest field (138.1 ppm). The signals for the ortho (C2/C6) and meta (C3/C5) carbons are found at 129.4 ppm and 128.3 ppm, respectively. The para carbon (C4) resonates at the highest field in this region, at 126.3 ppm.

-

Acetal Carbon (103.5 ppm): The signal at 103.5 ppm is characteristic of an acetal carbon (Cα), which is bonded to two oxygen atoms. This downfield shift is a result of the deshielding effect of the electronegative oxygen atoms.

-

Aliphatic Region (40-60 ppm): The methylene carbon (Cβ) of the ethyl group appears at 41.0 ppm. The two equivalent methoxy (OCH3) carbons give a single sharp signal at 53.9 ppm.

The number and chemical shifts of these signals are in full agreement with the structure of Phenylacetaldehyde dimethyl acetal.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of Phenylacetaldehyde dimethyl acetal.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of Phenylacetaldehyde dimethyl acetal into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe for the 13C frequency.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal as a reference.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: 30-45 degrees to allow for faster repetition rates.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual CDCl3 solvent peak to 77.16 ppm.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualization of Structure and 13C NMR Correlation

The following diagram illustrates the chemical structure of Phenylacetaldehyde dimethyl acetal with each carbon atom labeled, corresponding to the chemical shifts provided in Table 1.

Figure 1: Chemical structure of Phenylacetaldehyde dimethyl acetal with 13C NMR assignments.

Conclusion

This technical guide provides a detailed analysis of the 13C NMR spectrum of Phenylacetaldehyde dimethyl acetal. The presented data and experimental protocol offer a valuable resource for the structural verification and quality control of this important organic compound. The clear correlation between the chemical structure and the observed chemical shifts underscores the power of 13C NMR spectroscopy in modern chemical analysis.

Mass Spectrometry of Phenylacetaldehyde Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of phenylacetaldehyde dimethyl acetal (PADMA), a significant compound in the flavor, fragrance, and pharmaceutical industries. This document details its mass spectral data, outlines a standard experimental protocol for its analysis, and illustrates its characteristic fragmentation pathway.

Introduction

Phenylacetaldehyde dimethyl acetal, with the IUPAC name (2,2-dimethoxyethyl)benzene, is a key aromatic compound valued for its green, floral, and hyacinth-like notes.[1][2] Beyond its use in perfumery, its stability makes it a valuable ingredient in various applications where the corresponding aldehyde is too reactive.[3] Understanding its mass spectrometric behavior is crucial for quality control, metabolic studies, and identification in complex matrices. This guide focuses on the electron ionization (EI) mass spectrometry of PADMA.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of phenylacetaldehyde dimethyl acetal is characterized by a series of distinct fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is compiled from established spectral databases.[4]

| m/z | Relative Abundance (%) | Proposed Ion Structure |

| 75.0 | 99.99 | [CH(OCH₃)₂]⁺ |

| 91.0 | 20.13 | [C₇H₇]⁺ (Tropylium ion) |

| 135.0 | 14.90 | [M - OCH₃]⁺ |

| 47.0 | 12.78 | [CH₃O=CH₂]⁺ |

| 103.0 | 8.91 | [C₈H₇]⁺ |

| 166.0 | (not prominent) | [C₁₀H₁₄O₂]⁺ (Molecular Ion) |

Table 1: Key mass spectral fragments and their relative abundances for Phenylacetaldehyde Dimethyl Acetal under Electron Ionization.

Experimental Protocol for GC-MS Analysis

This section outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of phenylacetaldehyde dimethyl acetal. The parameters provided are a general guideline and may require optimization based on the specific instrumentation and analytical goals.

3.1. Sample Preparation

For a standard solution, dissolve phenylacetaldehyde dimethyl acetal in a volatile, high-purity solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL. If analyzing a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.[5][6]

3.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless inlet

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: Increase to 280 °C at a rate of 10 °C/min

-

Final hold: Hold at 280 °C for 5 minutes

-

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 1000 amu/s

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 280 °C

Fragmentation Pathway

The fragmentation of phenylacetaldehyde dimethyl acetal under electron ionization follows logical pathways characteristic of acetals and aromatic compounds. The proposed fragmentation mechanism is initiated by the loss of an electron from one of the oxygen atoms to form the molecular ion (M⁺, m/z 166).

References

Phenylacetaldehyde Dimethyl Acetal: A Technical Guide to its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetaldehyde dimethyl acetal (PADMA), a valuable aroma compound with a characteristic green, floral, and hyacinth-like scent, is widely utilized in the fragrance and flavor industries. While predominantly synthesized commercially, its presence in nature, though limited, is of significant interest for understanding natural flavor profiles and potential biosynthetic pathways. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of phenylacetaldehyde dimethyl acetal, with a particular focus on its reported presence in cocoa. Due to the scarcity of direct quantitative data and specific experimental protocols for its isolation from natural sources, this guide also explores the biosynthesis of its likely precursor, phenylacetaldehyde, and discusses the potential for in-situ formation of the dimethyl acetal during food processing. General analytical methodologies applicable to the detection of acetals in complex matrices are also presented.

Natural Occurrence

Extensive searches of other phytochemical and food composition databases, such as Dr. Duke's Phytochemical and Ethnobotanical Databases and FooDB, did not yield further confirmed occurrences of this specific compound in other plants or food products. This suggests that its natural distribution is either very limited or it has not been a target analyte in broad metabolomic studies of other plants.

Table 1: Reported Natural Occurrence of Phenylacetaldehyde Dimethyl Acetal

| Natural Source | Part/Product | Compound Status | Reference |

| Cocoa (Theobroma cacao) | Cocoa Category | Reported | [1] |

Putative Biosynthesis and Formation

Direct evidence for the enzymatic biosynthesis of phenylacetaldehyde dimethyl acetal in any organism has not been reported. However, it is highly probable that it is formed from its precursor, phenylacetaldehyde, which is a known natural volatile compound found in various plants, including cocoa[2][3].

Biosynthesis of Phenylacetaldehyde

Phenylacetaldehyde is biosynthesized from the amino acid L-phenylalanine through several proposed pathways in plants. The most well-characterized pathway involves the decarboxylation and subsequent oxidation of L-phenylalanine.

Caption: Primary biosynthetic pathway of phenylacetaldehyde from L-phenylalanine.

Putative Formation of Phenylacetaldehyde Dimethyl Acetal in Cocoa

The formation of phenylacetaldehyde dimethyl acetal in cocoa is likely a result of the chemical reaction between naturally occurring phenylacetaldehyde and methanol under the acidic conditions present during cocoa bean fermentation.

-

Phenylacetaldehyde: Formed during the fermentation and drying of cocoa beans through the Strecker degradation of phenylalanine[2][3].

-

Methanol: Naturally present in cocoa pulp and its concentration can increase during fermentation due to the action of pectinolytic enzymes.

-

Acidic Environment: The fermentation process of cocoa beans involves the production of organic acids, such as lactic acid and acetic acid, which lower the pH, creating an environment conducive to acid-catalyzed acetal formation.

Caption: Hypothesized non-enzymatic formation of PADMA in cocoa.

Experimental Protocols

Specific, detailed experimental protocols for the isolation and quantification of phenylacetaldehyde dimethyl acetal from natural matrices like cocoa are not available in the published literature. However, general methodologies for the analysis of volatile and semi-volatile acetals in food and flavor samples can be adapted.

General Workflow for Analysis

A general workflow for the analysis of trace volatile compounds like phenylacetaldehyde dimethyl acetal from a complex food matrix would typically involve extraction, concentration, separation, and detection.

Caption: General analytical workflow for acetal analysis in food.

Key Methodological Considerations

-

Extraction:

-

Simultaneous Distillation-Extraction (SDE): A classic technique for isolating volatile and semi-volatile compounds from a food matrix.

-

Solid-Phase Microextraction (SPME): A solvent-free, sensitive, and widely used technique for headspace analysis of volatiles. A fiber coated with a suitable stationary phase (e.g., PDMS/DVB) would be exposed to the headspace of the sample to adsorb the analytes.

-

Stir Bar Sorptive Extraction (SBSE): Offers a larger sorbent phase volume compared to SPME, potentially leading to higher recovery of trace analytes.

-

-

Separation and Detection:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the separation and identification of volatile organic compounds. A non-polar or medium-polar capillary column would be suitable for the separation of phenylacetaldehyde dimethyl acetal.

-

Identification: Identification would be based on the comparison of the obtained mass spectrum and retention index with those of an authentic reference standard.

-

Quantification: For accurate quantification, a stable isotope-labeled internal standard would be ideal. In its absence, a standard addition method or the use of a structurally similar internal standard would be necessary.

-

Conclusion

The natural occurrence of phenylacetaldehyde dimethyl acetal is sparsely documented, with its presence primarily reported in cocoa. The lack of quantitative data and specific analytical methods highlights a gap in the current understanding of its contribution to natural flavors. Future research should focus on the targeted analysis of cocoa and other potential natural sources to quantify its concentration and elucidate the precise mechanisms of its formation, whether enzymatic or chemical. A deeper understanding of its natural origins could provide valuable insights for the food and fragrance industries and for researchers in the field of natural product chemistry.

References

Phenylacetaldehyde Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phenylacetaldehyde Dimethyl Acetal (PADMA), a versatile aromatic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This document details its chemical structure, physicochemical properties, synthesis methodologies, and spectroscopic profile, offering valuable insights for professionals in research and development.

Chemical Structure and Identification

Phenylacetaldehyde dimethyl acetal, systematically named (2,2-dimethoxyethyl)benzene, is the dimethyl acetal of phenylacetaldehyde. The acetal functional group imparts greater stability compared to the corresponding aldehyde, preventing oxidation and polymerization.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2,2-Dimethoxyethyl)benzene |

| Synonyms | PADMA, 1,1-Dimethoxy-2-phenylethane |

| CAS Number | 101-48-4[1] |

| Molecular Formula | C₁₀H₁₄O₂[1][2] |

| Molecular Weight | 166.22 g/mol [1][2] |

| InChI | 1S/C10H14O2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3[3] |

| InChIKey | WNJSKZBEWNVKGU-UHFFFAOYSA-N[3] |

| SMILES | COC(Cc1ccccc1)OC[3] |

Physicochemical Properties

PADMA is a colorless to pale yellow liquid with a characteristic strong, green, floral odor reminiscent of hyacinth and rose petals.[4] It is more stable than its aldehyde precursor, phenylacetaldehyde.[4]

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2][4] |

| Odor | Strong, green, floral[4] |

| Boiling Point | 219-221 °C at 754 mmHg[3][4] |

| Density | 1.004 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.492 - 1.495[2][3] |

| Flash Point | 89 °C (closed cup)[3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. |

Experimental Protocols

Synthesis of Phenylacetaldehyde Dimethyl Acetal

Two common methods for the synthesis of phenylacetaldehyde dimethyl acetal are detailed below.

Method 1: Acid-Catalyzed Acetalization of Phenylacetaldehyde

This is a traditional and widely used method for forming acetals.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetaldehyde, an excess of methanol (typically 2-3 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting aldehyde.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure phenylacetaldehyde dimethyl acetal.

Method 2: Two-Step Synthesis from Styrene Oxide

This method involves the initial isomerization of styrene oxide to phenylacetaldehyde, followed by in-situ acetalization.

Protocol:

-

Isomerization: In a suitable solvent (e.g., benzene), dissolve styrene oxide. Add a catalyst, such as allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate, and stir the mixture at a moderately elevated temperature (e.g., 50 °C) for a short period (e.g., 10 minutes).

-

Acetalization: To the reaction mixture containing the newly formed phenylacetaldehyde, add methanol and continue stirring at the same temperature for a longer duration (e.g., 30 minutes).

-

Work-up: Add a dilute aqueous solution of sodium carbonate to the reaction mixture and separate the organic layer.

-

Analysis: The organic layer, containing the phenylacetaldehyde dimethyl acetal, can be analyzed by gas chromatography and nuclear magnetic resonance spectroscopy to confirm the quantitative formation of the product.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of phenylacetaldehyde dimethyl acetal.

Table 3: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.50 | t | 1H | Methine proton (-CH(OCH₃)₂) |

| ~3.30 | s | 6H | Methoxy protons (-OCH₃) |

| ~2.90 | d | 2H | Methylene protons (-CH₂-) |

Table 4: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Quaternary aromatic carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~104 | Acetal carbon (-CH(OCH₃)₂) |

| ~54 | Methoxy carbons (-OCH₃) |

| ~41 | Methylene carbon (-CH₂-) |

Table 5: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3030 | m | Aromatic C-H stretch |

| ~2950-2850 | s | Aliphatic C-H stretch |

| ~1600, 1495, 1450 | m | Aromatic C=C stretch |

| ~1120, 1060 | s | C-O stretch (acetal) |

| ~750, 700 | s | Aromatic C-H bend (monosubstituted) |

Table 6: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 166 | Low | [M]⁺ (Molecular Ion) |

| 135 | Moderate | [M - OCH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 75 | Very High | [CH(OCH₃)₂]⁺ |

References

Phenylacetaldehyde dimethyl acetal IUPAC name

An In-depth Technical Guide to 2,2-dimethoxyethylbenzene

This guide provides a comprehensive overview of 2,2-dimethoxyethylbenzene, commonly known as phenylacetaldehyde dimethyl acetal. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in organic synthesis and the flavor and fragrance industries.

Chemical Identity

The compound with the common name phenylacetaldehyde dimethyl acetal is systematically named 2,2-dimethoxyethylbenzene according to IUPAC nomenclature. It is also widely known by various synonyms.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,2-dimethoxyethylbenzene |

| CAS Number | 101-48-4 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Synonyms | (2,2-Dimethoxyethyl)benzene, 1,1-Dimethoxy-2-phenylethane, PADMA, Viridine, Hyscylene P, Phenylacetic aldehyde dimethyl acetal |

Physicochemical Properties

2,2-dimethoxyethylbenzene is a colorless to pale yellow liquid.[1] It is characterized by a strong, green, floral odor, often described as reminiscent of hyacinth or rose petals.[2] The dimethyl acetal functional group provides greater chemical stability compared to its parent aldehyde, phenylacetaldehyde, particularly in terms of oxidative stability.

Table 2: Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 166.22 g/mol | [1][3][4] |

| Boiling Point | 219-221 °C at 754 mmHg | [2][4] |

| Density | 1.004 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.492 - 1.495 | [1][2] |

| Flash Point | 89 °C (closed cup) | [4] |

| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [5] |

Synthesis

The synthesis of 2,2-dimethoxyethylbenzene is typically achieved through the acid-catalyzed reaction of phenylacetaldehyde with methanol.[2] This process involves the formation of a hemiacetal intermediate, which then reacts with a second equivalent of methanol to form the stable dimethyl acetal, with the concomitant elimination of water.

Experimental Protocol: Two-Step Synthesis from Styrene Oxide

A detailed experimental procedure for the synthesis of phenylacetaldehyde dimethyl acetal can be adapted from a patented method involving the initial isomerization of styrene oxide to phenylacetaldehyde, followed by in-situ acetalization.

Step 1: Isomerization of Styrene Oxide to Phenylacetaldehyde

-

To a solution of styrene oxide (1.20 g, 10 mmol) in benzene (25 ml), add allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (41 mg, 0.10 mmol) as a catalyst.

-

Stir the mixture at 50°C for 10 minutes. The progress of the reaction to form phenylacetaldehyde can be monitored by gas chromatography and NMR spectroscopy. A typical yield for this step is around 75%.

Step 2: Acetalization of Phenylacetaldehyde

-

To the reaction solution containing the newly formed phenylacetaldehyde, add methanol (10 ml).

-

Continue stirring the mixture at 50°C for 30 minutes.

-

After the reaction is complete, add a 2% sodium carbonate aqueous solution (20 ml) to the reaction mixture to neutralize the catalyst and quench the reaction.

-

Separate the organic layer from the aqueous layer.

-

The resulting organic layer contains phenylacetaldehyde dimethyl acetal. Further purification can be achieved by fractional distillation. The completion of the reaction can be confirmed by the disappearance of the aldehyde peak in gas chromatography and NMR analysis, with the quantitative formation of the dimethyl acetal.

Caption: Synthesis workflow for 2,2-dimethoxyethylbenzene.

Applications

2,2-dimethoxyethylbenzene is a versatile compound with significant applications in several industries, primarily due to its stability and olfactory properties.

Fragrance and Flavor Industry

This compound is extensively used as a fragrance ingredient in perfumes, cosmetics, and other personal care products.[5] It imparts a fresh, green, and floral character, particularly enhancing hyacinth, lilac, and rose notes.[6] Its stability makes it a preferred substitute for the less stable phenylacetaldehyde.[6] In the flavor industry, it is recognized as a flavoring agent by the FDA and is used in trace amounts to contribute green and floral nuances to fruit flavors like peach and apricot.

Organic and Pharmaceutical Synthesis

In the realm of organic and pharmaceutical synthesis, 2,2-dimethoxyethylbenzene serves two primary roles:

-

Protecting Group: The dimethyl acetal functionality is a common protecting group for aldehydes.[2] Aldehydes are highly reactive functional groups. By converting phenylacetaldehyde to its dimethyl acetal, the aldehyde is protected from reacting under conditions where it would otherwise be unstable, such as in the presence of nucleophiles or under basic conditions. The acetal can be readily removed (deprotected) under controlled acidic conditions to regenerate the aldehyde functionality when needed in a multi-step synthesis.[1]

Caption: The role of 2,2-dimethoxyethylbenzene as a protecting group.

-

Synthetic Intermediate: It serves as a building block in the synthesis of more complex molecules.[1] Its stability and defined structure make it a reliable starting material or intermediate in the development of various pharmaceuticals and specialty chemicals.[1]

Biological Activity and Safety

2,2-dimethoxyethylbenzene is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food by regulatory bodies such as the FDA. It is considered to have low acute toxicity.[2] However, as with many chemical compounds, prolonged or repeated exposure may cause mild irritation to the skin, eyes, and respiratory system.[2] There is currently no conclusive evidence from major regulatory agencies like the IARC or EPA to suggest that this compound has carcinogenic effects.[2] Standard safety precautions, such as the use of personal protective equipment, are recommended when handling the substance in a laboratory or industrial setting.

References

Phenylacetaldehyde Dimethyl Acetal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phenylacetaldehyde Dimethyl Acetal, a versatile aromatic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This document outlines its chemical properties, various synonyms, detailed experimental protocols for its synthesis, and relevant safety information.

Core Chemical Information

Phenylacetaldehyde dimethyl acetal, systematically known as 1,1-dimethoxy-2-phenylethane, is the dimethyl acetal of phenylacetaldehyde.[1] It is valued for its stability compared to its parent aldehyde, offering a fresh, leafy, and floral green aroma.[1] This compound is found naturally in cocoa and is widely used as a fragrance ingredient in perfumes, soaps, and other personal care products.[2][3] It also serves as a flavoring agent and a key intermediate in organic synthesis.[1][4]

Synonyms

Phenylacetaldehyde dimethyl acetal is known by a multitude of synonyms across different industries and suppliers. A comprehensive list is provided in the table below for easy reference.

| Common Name | IUPAC & Chemical Names | Trade & Other Names |

| Phenylacetaldehyde dimethyl acetal[1][2][5] | (2,2-Dimethoxyethyl)benzene[1][2][4][5][6] | PADMA (Phenyl Acetaldehyde DiMethyl Acetal)[1][5] |

| 1,1-Dimethoxy-2-phenylethane[1][2][5] | Benzene, (2,2-dimethoxyethyl)-[1][2][5] | Viridine®[1][2][5] |

| 2-Phenylacetaldehyde dimethyl acetal[2][5] | α-Tolylaldehyde dimethyl acetal[1][2][5] | Rosal[1][2] |

| 2,2-Dimethoxy-1-phenylethane[1][2][5] | Phenylacetic aldehyde dimethyl acetal[1][5] | Vert de Lilas[1][2] |

| Phenacetaldehyde dimethyl acetal[5] | Acetaldehyde, phenyl-, dimethyl acetal[5] | Vertodor[1][2] |

| Ethane, 1,1-dimethoxy-2-phenyl-[5] | Veracetal[1] | |

| Foliacetal[1] | ||

| Hyscylene P[2][5] | ||

| Lilas Vert[2] | ||

| P.A.D.M.A.[2] | ||

| PADIMA[2] |

Quantitative Data Summary

The key physicochemical properties of Phenylacetaldehyde Dimethyl Acetal are summarized in the following table.

| Property | Value |

| CAS Number | 101-48-4[1][2][4][5][6] |

| Molecular Formula | C₁₀H₁₄O₂[1][4][7] |

| Molecular Weight | 166.22 g/mol [1][4][5][7] |

| Appearance | Colorless to pale yellow clear liquid[1][3][4] |

| Density | 1.003 - 1.004 g/mL at 25°C[1][4] |

| Boiling Point | 219 - 221°C at 754 mmHg[1][4] |

| Refractive Index | n20/D 1.492 - 1.495[1][4] |

| Flash Point | 88 - 90°C (closed cup)[1] |

| Purity | >97.0% (GC) to 98-100% (GC)[4][6] |

| FEMA Number | 2876[1][4][5] |

Experimental Protocols

The synthesis of phenylacetaldehyde dimethyl acetal can be achieved through several routes. Below are detailed methodologies for two common laboratory-scale preparations.

Method 1: From Styrene Oxide

This method involves a two-step process starting from styrene oxide.

Step 1: Synthesis of Phenylacetaldehyde

-

Reaction Setup: To a solution of styrene oxide (1.20 g, 10 mmol) in benzene (25 ml), add allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (41 mg, 0.10 mmol) as a catalyst.

-

Reaction Conditions: Stir the mixture at 50°C for 10 minutes.

-

Analysis: The yield of phenylacetaldehyde can be determined by gas chromatography and nuclear magnetic resonance (NMR) spectroscopy using an internal standard. A typical yield is around 75%.[1]

Step 2: Acetal Formation

-

Reaction: To the reaction solution containing phenylacetaldehyde, add methanol (10 ml).

-

Reaction Conditions: Stir the mixture at 50°C for 30 minutes.[1]

-

Work-up: Add a 2% sodium carbonate aqueous solution (20 ml) to the reaction mixture and separate the organic and aqueous layers.

-

Analysis and Purification: The organic layer is analyzed by gas chromatography and NMR to confirm the complete conversion of phenylacetaldehyde to phenylacetaldehyde dimethyl acetal. The product can be purified by fractional distillation.[1]

Method 2: From Phenylacetaldehyde

This is a more direct and traditional method for the synthesis of phenylacetaldehyde dimethyl acetal.

-

Reaction Setup: Mix phenylacetaldehyde with methanol containing hydrogen chloride (1-2%) and ammonium chloride.

-

Reaction Conditions: Stir the mixture and warm it to 40-50°C. Then, let it stand at room temperature for two days.[2]

-

Work-up: After the reaction is complete, add water, sodium chloride, and ether to the mixture to separate the oily layer.

-

Purification: The obtained oil is washed with water and then purified by fractional distillation to yield the final product.[2]

Visualizations

Synthesis Pathway of Phenylacetaldehyde Dimethyl Acetal from Phenylacetaldehyde

References

- 1. prepchem.com [prepchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN104529728A - Synthesis method of phenylacetaldehyde - Google Patents [patents.google.com]

- 4. Phenylacetaldehyde Dimethyl Acetal manufacturers and suppliers in China - ODOWELL [odowell.com]

- 5. Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PHENYLACETALDEHYDE DIMETHYL ACETAL | 101-48-4 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

Phenylacetaldehyde Dimethyl Acetal: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for Phenylacetaldehyde dimethyl acetal (PADMA), a compound utilized in various research and development applications. This document outlines the toxicological properties, exposure controls, and emergency procedures necessary for the safe use of this chemical in a laboratory setting.

Section 1: Chemical and Physical Properties

Phenylacetaldehyde dimethyl acetal is a colorless to pale yellow liquid with a characteristic floral, green odor.[1][2] It is more stable than its parent compound, phenylacetaldehyde.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Phenylacetaldehyde Dimethyl Acetal

| Property | Value | Reference |

| CAS Number | 101-48-4 | [4][5] |

| Molecular Formula | C₁₀H₁₄O₂ | [4][6] |

| Molecular Weight | 166.22 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Boiling Point | 219-221 °C | [1][8] |

| Flash Point | 83 - 91 °C (Closed Cup) | [1][9] |

| Density | 1.000 - 1.006 g/cm³ at 25 °C | [1][8] |

| Water Solubility | Insoluble | [1] |

| log Pow | 2.23 | [4][9] |

Section 2: Hazard Identification and Toxicological Data

According to multiple safety data sheets, Phenylacetaldehyde dimethyl acetal is classified as a combustible liquid.[4][5][8] Some sources indicate it may be harmful if swallowed and can cause serious eye irritation.[4][5] However, other classifications state it is not a hazardous substance.[1] A comprehensive review of available toxicological data is crucial for a complete risk assessment.

Table 2: Toxicological Data for Phenylacetaldehyde Dimethyl Acetal

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3500 mg/kg | [1][8] |

| LD50 | Rabbit | Dermal | > 2 ml/kg | [8] |

| Skin Irritation | Human | --- | No irritation or sensitization at 2% solution | [8] |

| Skin Irritation | --- | --- | No irritant effect | [1] |

| Eye Irritation | --- | --- | Irritating effect | [1] |

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment and found that Phenylacetaldehyde dimethyl acetal does not present a concern for genotoxicity.[10] Furthermore, it is not expected to be a concern for phototoxicity or photoallergenicity based on its UV/Vis absorption spectra.[10]

Section 3: Experimental Protocols

The toxicological data presented in this guide are based on standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are brief descriptions of the likely experimental protocols used to obtain the acute toxicity data.

Acute Oral Toxicity (OECD Guideline 401)

Acute Dermal Toxicity (OECD Guideline 402)

This guideline assesses the potential adverse effects occurring from a single dermal application of a substance.[11] The test substance is applied to the clipped, intact skin of experimental animals, usually rabbits or rats, for a 24-hour period.[12][13] The animals are observed for signs of toxicity and mortality for at least 14 days.[12]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[8][14] A single dose of the test substance is applied to a small area of the skin of an animal, typically an albino rabbit, for a period of up to four hours.[8][14] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[14]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This method is used to assess the potential of a substance to produce irritation or corrosion to the eye.[1] A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit, with the other eye serving as a control.[1][15] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals after application.[1]

Section 4: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to Phenylacetaldehyde dimethyl acetal.

Handling

-

Handle in a well-ventilated area to avoid breathing vapors or mists.[5][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Nitrile rubber), safety goggles, and a lab coat.[4][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][15]

-

Use non-sparking tools and take precautionary measures against static discharge.[9][15]

-

Do not eat, drink, or smoke when using this product.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9]

-

Keep away from incompatible materials such as acids and strong oxidizing agents.[5]

-

Ground and bond containers and receiving equipment.[15]

Section 5: Exposure Controls and Personal Protection

Exposure Limits

Currently, there are no established occupational exposure limits for Phenylacetaldehyde dimethyl acetal.[9][16]

Engineering Controls

-

Ensure adequate ventilation, especially in confined areas.[4][5][9] Local exhaust ventilation is recommended to control airborne concentrations.[15]

-

An eyewash station and safety shower should be readily available.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

-

Skin Protection: Wear chemical-resistant gloves, such as nitrile rubber, and protective clothing.[4][9]

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[15]

The following diagram illustrates the hierarchy of controls, a fundamental concept in occupational safety for minimizing exposure to hazards.

Section 6: First Aid Measures

In the event of exposure to Phenylacetaldehyde dimethyl acetal, follow these first aid procedures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4][9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][9]

Section 7: Firefighting and Accidental Release Measures

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][9]

-

Specific Hazards: The substance is a combustible liquid.[4][5] Containers may explode when heated.[4][5] Thermal decomposition can release irritating gases and vapors, including carbon monoxide.[4][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Accidental Release Measures